molecular formula C16H24Cl2N2O B2463982 2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride CAS No. 1421601-30-0

2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B2463982
CAS No.: 1421601-30-0
M. Wt: 331.28
InChI Key: ZNHIYPJBWBEZHN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: The compound, also known as 2-chloro-1-(4-isopropylbenzylpiperazin-1-yl)ethanone hydrochloride, has the molecular formula C₁₆H₂₃Cl₂N₂O (calculated based on structural analogs in ). It features a piperazine core substituted with a 4-isopropylbenzyl group and a chloroacetyl moiety, forming a hydrochloride salt. Its molecular weight is approximately 341.3 g/mol (estimated from analogs in ).

Synthesis:
The compound is synthesized by reacting chloroacetyl chloride with a pre-functionalized piperazine derivative (e.g., 4-[(4-isopropylphenyl)methyl]piperazine) in the presence of a base like triethylamine or N,N-diisopropylethylamine (similar to methods in ). The reaction typically proceeds in anhydrous solvents (e.g., MeCN or dichloromethane) at room temperature, yielding high-purity crystalline solids after workup .

Applications: Piperazine derivatives are widely used in medicinal chemistry due to their versatility as scaffolds.

Properties

IUPAC Name

2-chloro-1-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O.ClH/c1-13(2)15-5-3-14(4-6-15)12-18-7-9-19(10-8-18)16(20)11-17;/h3-6,13H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHIYPJBWBEZHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C(=O)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents, which positions it as a candidate for further research in medicinal chemistry.

The molecular formula of the compound is C16H22ClN2OC_{16}H_{22}ClN_2O, with a molecular weight of approximately 298.81 g/mol. The compound features a piperazine ring, which is known for its diverse biological activities, including anxiolytic, antidepressant, and antipsychotic effects.

Biological Activity

Pharmacological Potential
Research indicates that piperazine derivatives exhibit a wide range of biological activities. These include:

  • Anxiolytic Effects : Similar compounds have shown anxiolytic-like effects mediated through benzodiazepine and nicotinic pathways, suggesting that this compound may also possess similar properties .
  • Antidepressant and Antipsychotic Activities : Piperazine derivatives are often explored for their potential in treating mood disorders and psychosis. The structural similarity to known antidepressants suggests that this compound could be evaluated for such effects .

Antitumor Activity
Studies on related piperazine compounds have indicated significant activity against various cancer cell lines, including colon, prostate, breast, and lung cancers. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis .

Case Studies

  • Synthesis and Characterization : The synthesis of this compound has been documented, highlighting its potential as a precursor for novel therapeutic agents. Characterization techniques such as NMR and X-ray crystallography have been employed to elucidate its structure .
  • In Vivo Studies : Preliminary in vivo studies suggest that compounds with similar structures exhibit significant behavioral changes in animal models, indicating potential anxiolytic effects. These studies often utilize tests such as the elevated plus maze and open field tests to assess anxiety levels .

Comparative Analysis of Piperazine Derivatives

Compound NameStructureBiological ActivityReferences
This compoundStructureAnxiolytic, Antidepressant
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanoneStructureAntitumor, Antidepressant
4-(6-amino)-N-(thiazol-2-yl)-benzenesulfonamideStructureAnticonvulsant

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Research indicates that it may exhibit activity against certain types of cancer cells, leveraging its structural properties to inhibit tumor growth. For instance, studies have shown that derivatives with similar structures can act as inhibitors of various kinases involved in cancer progression .

Antidepressant and Anxiolytic Effects

Given the presence of the piperazine ring, which is a common structural feature in many antidepressants and anxiolytics, this compound may also be explored for its effects on neurotransmitter systems. Preliminary studies suggest that compounds with similar piperazine structures can modulate serotonin and dopamine pathways, potentially offering new avenues for treating mood disorders .

Antifungal Activity

Research has indicated that similar chloro-substituted compounds possess antifungal properties. This suggests that 2-Chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride could be evaluated for antifungal efficacy, particularly against resistant strains of fungi .

Neuropharmacology

The compound's interaction with the central nervous system (CNS) receptors may provide insights into its utility as a neuropharmacological agent. The modulation of glycine transporters or other neurotransmitter receptors could lead to advancements in treating neurological disorders .

Case Study 1: Anticancer Activity

A study published in Chemistry and Pharmacology Bulletin explored the anticancer properties of piperazine derivatives. The findings indicated that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Case Study 2: Neurotransmitter Modulation

In another investigation focusing on neuropharmacological applications, researchers assessed the impact of piperazine-containing compounds on serotonin receptors. The results highlighted the potential for these compounds to enhance serotonin activity, indicating their usefulness in developing treatments for anxiety and depression .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl moiety (-CO-CH<sub>2</sub>Cl) is highly reactive toward nucleophiles due to the electron-withdrawing carbonyl group. Key reactions include:

Reaction Type Conditions Product Reference
Amine substitutionRoom temperature, polar aprotic solvents (e.g., DMF)Formation of amide derivatives via displacement of chloride by primary/secondary amines
HydrolysisAqueous base (e.g., NaOH)2-Hydroxy-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one
Thiol substitutionThiols in presence of base (e.g., Et<sub>3</sub>N)Thioester derivatives

Example : Reaction with piperidine in dimethylformamide (DMF) yields 1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)-2-piperidin-1-yl-ethanone .

Piperazine Ring Functionalization

The piperazine nitrogen atoms can participate in alkylation or acylation, though steric hindrance from the bulky 4-(propan-2-yl)phenylmethyl group may limit reactivity at the substituted nitrogen.

Reaction Type Conditions Product Reference
AcylationAcid chlorides/anhydrides, baseN-acylated piperazine derivatives
Reductive alkylationAldehydes/ketones, NaBH<sub>3</sub>CNSecondary amines

Note : The hydrochloride salt form (protonated piperazine) reduces nucleophilicity, requiring deprotonation with bases like K<sub>2</sub>CO<sub>3</sub> for these reactions .

Coupling Reactions

The compound’s chloroacetyl group can act as an electrophilic partner in cross-coupling reactions:

Reaction Type Conditions Product Reference
Suzuki-Miyaura couplingPd catalysts, aryl boronic acidsBiaryl derivatives
Peptide couplingEDC/HOBt, aminesAmide-linked conjugates

Example : Reaction with 1-bromomethyl-2-methyl-5-nitro-1H-imidazole using EDC/HOBt forms imidazole-piperazine hybrids .

Stability and Degradation

  • Hydrolytic Degradation : The chloroacetyl group hydrolyzes in aqueous media, especially under alkaline conditions, forming glycolic acid analogs.

  • Thermal Stability : Decomposes above 200°C, releasing HCl gas .

Pharmacological Derivatization

The compound serves as an intermediate in synthesizing bioactive molecules:

  • Antihistamines : Structural analogs (e.g., meclizine-related compounds) are synthesized via piperazine functionalization .

  • Antibacterial Agents : Piperazine-azole hybrids exhibit activity against Gram-positive bacteria .

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name (Example) Substituents on Piperazine Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Sources
Target Compound 4-[(4-Isopropylphenyl)methyl] C₁₆H₂₃Cl₂N₂O ~341.3 Isopropylbenzyl group enhances lipophilicity
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Phenyl C₁₂H₁₄ClN₂O 252.7 Simpler structure; lacks alkyl chain
2-Chloro-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}ethanone HCl 4-Methoxybenzyl C₁₄H₂₀Cl₂N₂O₂ 319.2 Methoxy group increases hydrophilicity
2-Chloro-1-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}ethanone HCl 2-Chloro-6-fluorobenzyl C₁₃H₁₆Cl₃FN₂O 341.6 Halogen atoms improve metabolic stability
2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethanone HCl Thiophene-3-ylmethyl C₁₁H₁₅ClN₂OS 278.8 Thiophene introduces sulfur interactions
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one HCl Methylsulfanylphenoxy C₁₄H₂₁ClN₂O₂S 326.2 Sulfur and ether groups enhance polarity

Impact of Substituents on Physicochemical Properties

Lipophilicity :

  • The isopropylbenzyl group in the target compound increases logP compared to simpler phenyl or methoxybenzyl analogs (e.g., vs. 18), favoring CNS penetration.
  • Halogenated derivatives (e.g., 2-chloro-6-fluorobenzyl in ) balance lipophilicity with electronic effects, enhancing receptor binding and metabolic stability .

Thiophene () introduces a polarizable sulfur atom, enabling unique π-π or hydrogen-bonding interactions .

Steric Effects :

  • Bulky substituents (e.g., isopropylbenzyl ) may restrict conformational flexibility, affecting binding to sterically sensitive targets .

Comparative Advantages

  • Halogenated Derivatives : and highlight chlorine/fluorine substituents for enhanced stability and target affinity, mirroring trends in FDA-approved drugs like ciprofloxacin .
  • Heterocyclic Analogs : Thiophene- or thiazole-containing derivatives () show promise in antiviral and antibacterial contexts due to their electronic diversity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-1-(4-{[4-(propan-2-yl)phenyl]methyl}piperazin-1-yl)ethan-1-one hydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a piperazine derivative (e.g., 4-{[4-(propan-2-yl)phenyl]methyl}piperazine) with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes:

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions.
  • Solvent selection : Dichloromethane or tetrahydrofuran is preferred for solubility and inertness.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >90% purity .

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodology : Multi-technique characterization is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR verify the piperazine ring (δ 2.5–3.5 ppm for N–CH2_2 groups), chloroacetyl moiety (δ 4.0–4.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 353.18) .
  • X-ray crystallography : Used to resolve crystal packing and confirm stereochemistry in analogs (e.g., similar piperazine-chloroacetyl derivatives) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodology :

  • Solubility : Tested in polar (water, DMSO) and nonpolar solvents (dichloromethane). Limited aqueous solubility (0.1–0.5 mg/mL at 25°C) necessitates DMSO for biological assays .
  • Stability :
  • pH sensitivity : Degrades rapidly in alkaline conditions (t1/2_{1/2} <24 hrs at pH >9) but is stable at pH 4–7 .
  • Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., receptors or enzymes)?

  • Methodology :

  • Radioligand binding assays : Use 3^3H-labeled analogs to quantify affinity for receptors (e.g., serotonin or dopamine receptors) .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses in receptor active sites .
  • Kinetic studies : Surface plasmon resonance (SPR) measures association/dissociation rates .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodology :

  • Batch variability analysis : Compare purity (HPLC ≥95%) and stereochemical consistency (chiral chromatography) .
  • Assay standardization : Use positive controls (e.g., known receptor antagonists) and replicate experiments across cell lines (e.g., HEK293 vs. CHO) .
  • Meta-analysis : Pool data from multiple studies to identify trends in IC50_{50} values or off-target effects .

Q. How does structural modification of the piperazine or chloroacetyl group affect pharmacological activity?

  • Methodology :

  • SAR studies : Synthesize analogs with substituents on the piperazine ring (e.g., methyl, fluorophenyl) or chloroacetyl group (e.g., bromoacetyl).
  • Biological testing : Compare potency in vitro (e.g., IC50_{50} shifts in enzyme inhibition assays) .
  • Data correlation : Use QSAR models to link electronic (Hammett constants) or steric parameters to activity .

Q. What analytical methods are recommended for quantifying this compound in complex matrices (e.g., plasma or tissue)?

  • Methodology :

  • UPLC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (methanol:10 mM ammonium acetate, 70:30) for sensitivity (LOQ: 1 ng/mL) .
  • Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) improves recovery rates (>85%) .

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